molecular formula C23H21F2N3O3S B2670044 N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-40-9

N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2670044
CAS No.: 899755-40-9
M. Wt: 457.5
InChI Key: PYFMHYPESWTIHT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused benzofuropyrimidin core. Its structure includes:

  • Benzofuro[3,2-d]pyrimidin scaffold: A tricyclic system combining benzofuran and pyrimidine moieties.
  • 3-Methylbutyl substituent: A branched alkyl chain at position 3, enhancing lipophilicity and steric bulk.
  • 2,4-Difluorophenyl acetamide group: A sulfur-linked acetamide with electron-withdrawing fluorine atoms at the phenyl ring’s 2- and 4-positions, likely influencing binding affinity and metabolic stability.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O3S/c1-13(2)9-10-28-22(30)21-20(15-5-3-4-6-18(15)31-21)27-23(28)32-12-19(29)26-17-8-7-14(24)11-16(17)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFMHYPESWTIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: Replacing benzofuro with benzothieno (e.g., ) introduces sulfur, which may alter electronic properties and metabolic stability .
  • Substituent Effects : Fluorine or trifluoromethyl groups () enhance electronegativity, while methoxy groups () improve solubility .

Functional Group Analysis

Acetamide Linkage

  • Target Compound : The thioacetamide bridge (-S-CH2-C(=O)-NH-) connects the benzofuropyrimidin core to the 2,4-difluorophenyl group, enabling conformational flexibility and sulfur-mediated interactions .
  • Analog in : Features a pyrimidin-thio linkage to a benzo[d]thiazol group, which may enhance aromatic stacking or hydrogen bonding .

Aryl Substituents

  • 2,4-Difluorophenyl : Electron-withdrawing fluorines likely increase resistance to oxidative metabolism compared to unsubstituted phenyl rings .

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